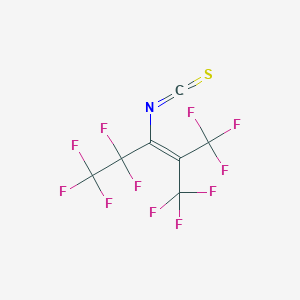

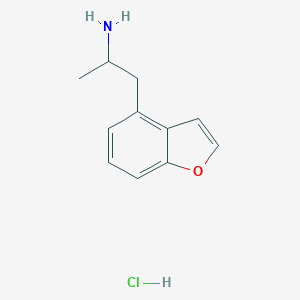

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

货号 B158516

CAS 编号:

133586-43-3

分子量: 339.13 g/mol

InChI 键: BMOYCSJTFCYLFM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, commonly known as OFITP, is a fluorinated compound that has gained significant attention in the field of scientific research due to its unique properties. OFITP is a colorless liquid that is highly stable and resistant to heat, moisture, and acids. In

科学研究应用

Synthesis and Reactivity

- Fluorinated compounds, including those similar to 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, are involved in reactions yielding derivatives of 4,5-dihydrothiazole and other complex molecules, indicating their utility in synthesizing heterocyclic compounds and in applications requiring specific sulfur-containing functionalities (Furin et al., 1998). These reactions are facilitated by the presence of NEt3 and involve transformations significant in the development of pharmaceuticals and agrochemicals.

Fluorination and Derivative Formation

- The versatility of fluorinated compounds is highlighted by their ability to undergo ene reactions, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins, demonstrating their role in introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds (Barlow et al., 1980). This property is crucial for the synthesis of materials with enhanced thermal stability, chemical resistance, and biological activity.

Polyfluorination and Material Science Applications

- Fluorinated polythiophenes, synthesized through chemical and electrochemical methods, show distinct electrical, electrochemical, and optical properties compared to their alkyl analogues, suggesting the significant impact of fluorination on the development of advanced materials for electronic and photonic applications (Robitaille & Leclerc, 1994). Such fluorinated materials are promising for use in semiconductors, sensors, and photovoltaic devices.

Catalysis and Organic Transformations

- The introduction of fluorinated groups into corroles has been shown to enhance the reactivity and stability of these compounds in catalytic oxidation reactions, pointing to the potential of highly fluorinated compounds in catalysis and the synthesis of environmentally friendly oxidation processes (Liu et al., 2003). This application is particularly relevant in the development of new catalysts for industrial processes.

属性

IUPAC Name |

1,1,1,4,4,5,5,5-octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F11NS/c8-4(9,7(16,17)18)3(19-1-20)2(5(10,11)12)6(13,14)15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOYCSJTFCYLFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

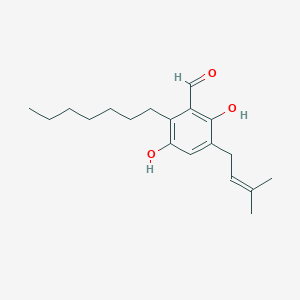

Flavoglaucin

523-73-9

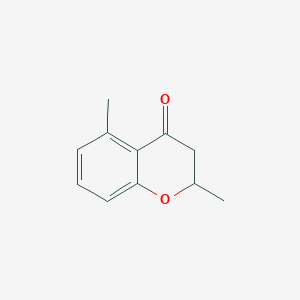

2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one

69687-87-2

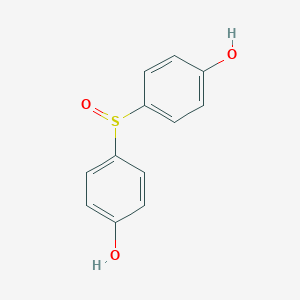

Phenol, 4,4'-sulfinylbis-

1774-34-1

4-APB (hydrochloride)

286834-82-0

![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)